Structural and Physicochemical Profile Relative to 4-Bromo-N-cyclobutylbenzamide
4-Bromo-N-cyclobutyl-3-methylbenzamide (MW: 268.15) differs from the des-methyl analog 4-bromo-N-cyclobutylbenzamide (MW: 254.12) by the presence of a 3-methyl group on the phenyl ring . This substitution increases molecular weight by 14.03 g/mol (5.5%) and predicted logP by an estimated 0.5-0.8 log units, based on the addition of a methylene group to an aromatic system . This directly impacts both lipophilicity and steric environment at the ortho position relative to the amide linkage.
| Evidence Dimension | Molecular Weight & Predicted Lipophilicity |
|---|---|
| Target Compound Data | 268.15 g/mol; estimated logP increase of 0.5-0.8 units vs. des-methyl analog |
| Comparator Or Baseline | 4-Bromo-N-cyclobutylbenzamide (CAS 1247179-46-9): 254.12 g/mol; baseline logP |
| Quantified Difference | +14.03 g/mol (5.5% increase); estimated logP increase of +0.5 to +0.8 |
| Conditions | Calculated physicochemical properties; logP estimate based on ChemDraw/ChemAxon fragment-based prediction for aromatic methyl addition. |
Why This Matters
The increased molecular weight and lipophilicity can significantly alter membrane permeability and target binding kinetics, making it a distinct chemical entity for SAR studies where these properties are critical.
